molecular formula C13H15ClN2O2 B2382598 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide CAS No. 1333708-78-3

3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide

Cat. No. B2382598
CAS RN: 1333708-78-3
M. Wt: 266.73
InChI Key: BESNBAYRNDEGPK-UHFFFAOYSA-N
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Description

3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that is involved in various physiological and pathological processes in the central nervous system (CNS).

Mechanism Of Action

3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide exerts its pharmacological effects by selectively blocking the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is involved in synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to excitotoxicity, a process that contributes to neuronal damage and death in various CNS disorders. By blocking the NMDA receptor, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide can reduce excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been shown to have other biochemical and physiological effects. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been found to increase cerebral blood flow and oxygen consumption in animal models of stroke, which may contribute to its neuroprotective effects. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its analgesic effects.

Advantages And Limitations For Lab Experiments

3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has several advantages for use in lab experiments. It is a selective NMDA receptor antagonist, which means that it can be used to study the specific role of the NMDA receptor in various CNS disorders. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been extensively studied and has a well-established safety profile. However, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has a short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide. One area of interest is the development of new formulations of 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide that improve its solubility and bioavailability. Another area of interest is the investigation of 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide in other CNS disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new NMDA receptor antagonists that are more selective and have fewer side effects than 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide is an area of active research.

Synthesis Methods

3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide can be synthesized by the reaction of 2-chlorophenol with 1-cyanopropylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-bromo-1-propanol in the presence of a catalyst such as palladium on carbon to yield 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide.

Scientific Research Applications

3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including stroke, traumatic brain injury, epilepsy, and chronic pain. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been found to have anticonvulsant properties and can reduce seizure activity in animal models of epilepsy. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has also been investigated for its analgesic effects and has been shown to reduce pain in animal models of chronic pain.

properties

IUPAC Name

3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-2-10(9-15)16-13(17)7-8-18-12-6-4-3-5-11(12)14/h3-6,10H,2,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESNBAYRNDEGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide

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